4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde
Description
4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde is a brominated benzaldehyde derivative featuring a sulfanyl group substituted with a 3-methoxyphenyl moiety at the 2-position. Its structure combines electrophilic (bromo, aldehyde) and nucleophilic (sulfanyl) sites, making it versatile for cross-coupling reactions, ligand design, and bioactive molecule development.
Properties
IUPAC Name |
4-bromo-2-(3-methoxyphenyl)sulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2S/c1-17-12-3-2-4-13(8-12)18-14-7-11(15)6-5-10(14)9-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATOOELYSSMSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=C(C=CC(=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 3-methoxythiophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Synthetic Route: The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiophenol attacks the bromobenzaldehyde, resulting in the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to 4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde exhibit promising anticancer properties. For instance, derivatives of thiazole and sulfonamide structures have shown cytotoxic effects against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents .
Case Study:
A study evaluated several thiazole-based compounds, including those with sulfanyl substitutions, revealing significant activity against cancer cells. The structural modifications, such as the introduction of electron-withdrawing groups, enhanced their potency .
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects. Thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with some exhibiting low MIC (minimum inhibitory concentration) values . This suggests potential applications in treating bacterial infections.
Case Study:
A series of thiazole-bearing compounds were synthesized and tested for antibacterial activity, showing that specific substitutions significantly improved their efficacy against multi-drug resistant strains .
Building Blocks in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including nucleophilic substitutions and coupling reactions.
Data Table: Synthetic Pathways Using this compound
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | Sulfanyl derivatives | 75 | |
| Coupling with amines | Amine-substituted derivatives | 80 | |
| Aldol condensation | β-Hydroxy ketones | 70 |
Molecular Docking and Structure-Activity Relationship (SAR)
Computational studies have been employed to analyze the binding affinity of this compound to various biological targets. These studies help elucidate the relationship between structure and activity, guiding further modifications for enhanced efficacy.
Key Findings:
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogues
The following bromo-substituted benzaldehydes share the 4-bromo-2-substituted framework but differ in the 2-position substituent, leading to distinct physicochemical and reactivity profiles:
Key Structural Insights :
- Sulfanyl vs. Oxygen/Nitrogen Substituents: Sulfanyl groups (e.g., in ) enhance nucleophilicity compared to ethers (e.g., phenoxy in ) or amines (e.g., morpholino in ), influencing reactivity in cross-couplings.
Physicochemical Properties
- Molecular Weight: Derivatives range from 251.08 (pyrazole-substituted ) to 311.60 g/mol (chlorophenoxy-substituted ), with substituent mass being a primary contributor.
- Stability: Instability during purification is noted for amine-substituted derivatives (e.g., 4-bromo-2-((diethylamino)methyl)benzaldehyde in ), likely due to aldehyde reactivity.
- Spectroscopic Data: NMR and MS data for 4-bromo-2-((diethylamino)methyl)benzaldehyde (δ 10.20 ppm for aldehyde proton; [M]+ = 275.9 m/z ) provide benchmarks for structural validation of related compounds.
Biological Activity
4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde is an organic compound with significant potential in pharmaceutical applications due to its unique structural features. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfanyl group attached to a benzaldehyde framework, making it a versatile candidate for various biological activities.
The molecular formula of this compound allows for diverse reactivity patterns. The synthesis typically involves the reaction of 2-butylthiophene with other compounds, leading to products that exhibit potential anticancer properties. The compound's unique functional groups enhance its reactivity with nucleophiles and electrophiles, influencing its interactions with biological macromolecules such as enzymes and receptors.
Anticancer Properties
Research indicates that derivatives of this compound exhibit anticancer activity . For instance, compounds synthesized from this structure have shown promising results against various cancer cell lines. A study demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer effects .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HCT-116 | 1.9 |
| This compound | MCF-7 | 2.3 |
| Doxorubicin | HCT-116 | 3.23 |
These findings suggest that the compound could serve as a lead in the development of new anticancer agents.
Antimicrobial and Antifungal Activities
In addition to its anticancer properties, this compound has been studied for its antimicrobial and antifungal activities. The presence of the sulfanyl group is believed to enhance these activities by facilitating interactions with microbial cell structures. Specific derivatives have demonstrated significant inhibitory effects against various pathogens, suggesting their potential application in treating infections.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within cells. The bromine atom may enhance binding affinity to specific receptors or enzymes, while the methoxy and sulfanyl groups can influence the compound's solubility and reactivity. This multifaceted mechanism allows the compound to modulate various biochemical pathways effectively .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antitumor Activity : A study reported that derivatives showed significant cytotoxicity against human colorectal cancer cells (HCT-116) and breast cancer cells (MCF-7), with IC50 values lower than those of established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : In vitro assays revealed that certain derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens like Candida species.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. A typical route involves reacting 4-bromo-2-hydroxybenzaldehyde with 3-methoxythiophenol under basic conditions (e.g., potassium carbonate in dimethylformamide (DMF) at elevated temperatures) . Protective groups may be required to prevent undesired side reactions, such as aldehyde oxidation. Optimization of reaction time and temperature is critical to maximize yield and purity.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and electronic environments (e.g., aldehyde proton at ~10 ppm, aromatic protons, and methoxy group signals) .
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-III (for visualization) resolves bond lengths, angles, and molecular packing. Anisotropic displacement parameters are refined to validate thermal motion .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Ventilation : Work in a fume hood to avoid inhalation of volatile by-products.
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?
- Methodological Answer :
- Disorder Modeling : Use SHELXL’s PART and SUMP instructions to refine split positions. Apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries .
- Twinning : For twinned crystals, employ the TWIN/BASF commands in SHELXL. Hooft/y parameters validate twinning fractions .
- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Synchrotron radiation improves resolution for small-molecule crystals .
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this benzaldehyde derivative?
- Methodological Answer :
- Buchwald–Hartwig Amination : Use Pd(dba)₂/XPhos catalysts to couple the bromo substituent with amines. Solvent choice (toluene vs. dioxane) impacts reaction efficiency .
- Suzuki–Miyaura Coupling : Employ Pd(PPh₃)₄ with arylboronic acids in THF/water. Microwave-assisted synthesis reduces reaction time and improves yield .
- Competing Reactivity : The aldehyde group may require protection (e.g., acetal formation) to prevent side reactions during coupling .
Q. How should contradictory spectroscopic data (e.g., unexpected NMR splitting) be analyzed?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies rotational barriers in sulfanyl groups. For example, restricted rotation in the C–S bond may cause signal splitting at room temperature .
- Impurity Identification : Compare experimental HRMS with theoretical isotopic patterns to detect halogenated by-products (e.g., di-brominated impurities) .
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and verify assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
